1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea
Description
1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea is a urea derivative featuring a 2-fluorophenyl group and a 2-(thiophen-3-yl)ethyl substituent. Urea derivatives are widely studied for their biological and chemical properties, often serving as enzyme inhibitors, pharmaceuticals, or agrochemicals. The compound’s molecular formula is C₁₃H₁₂FN₃OS, with a molecular weight of 281.3 g/mol.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-11-3-1-2-4-12(11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUAUNGXIPBJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative of 2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea and Thiourea Families
A. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()
- Structure : Urea core with a pyrrole-carbonyl-phenyl group and 4-methoxyphenyl substituent.
- Molecular Formula : C₁₉H₁₇N₃O₃ (MW: 335.36 g/mol).
- Key Differences: The 4-methoxyphenyl group increases hydrophilicity compared to the 2-fluorophenyl group in the target compound.
- Synthesis: Not detailed in , but likely involves coupling reactions common in urea synthesis.
B. 1-(2-Chlorophenyl)-3-(2-ethylhexanoyl)thiourea ()
- Structure: Thiourea derivative with 2-chlorophenyl and 2-ethylhexanoyl groups.
- Molecular Formula : C₁₅H₂₁ClN₂OS (MW: 312.85 g/mol).
- Key Differences :
- Replacement of urea oxygen with sulfur alters hydrogen-bonding capacity and metal coordination properties.
- The 2-chlorophenyl group provides different steric and electronic effects compared to 2-fluorophenyl.
- Biological Activity : Exhibits antifungal and antibacterial properties, attributed to sulfur’s role in disrupting microbial enzymes .
Non-Urea Analogues with Shared Substituents
A. (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Compound 8, )
- Structure: Propenone core with benzo[b]thiophene and 2-fluorophenyl groups.
- Molecular Formula : C₂₆H₂₂FO₄S (MW: 449.12 g/mol).
- Benzo[b]thiophene (vs. thiophen-3-yl ethyl) increases aromatic surface area, favoring π-π interactions.
- Synthesis : Synthesized via Claisen-Schmidt condensation (KOH/MeOH, 24 hours, 60% yield) .
B. Flufenoxuron ()
- Structure : Urea derivative with 2-chloro-α,α,α-trifluoro-p-tolyloxy and 2,6-difluorobenzoyl groups.
- Molecular Formula : C₂₁H₁₁ClF₆N₂O₃ (MW: 488.77 g/mol).
- Key Differences :
- Multiple halogen substitutions (Cl, F) enhance pesticidal activity and environmental stability.
- The difluorobenzoyl group introduces strong electron-withdrawing effects, contrasting with the thiophene’s electron-rich nature.
- Application : Used as an insect growth regulator .
Key Findings and Implications
Substituent Effects :
- Fluorine at the phenyl 2-position (target compound, Compound 8) enhances electronegativity and metabolic stability.
- Thiophene derivatives (target, Compound 8) favor π-π interactions, while thioureas () leverage sulfur for bioactivity.
Synthetic Challenges: Urea derivatives (e.g., ) often require multi-step syntheses with moderate yields (e.g., 22% for compound 66), whereas propenones () achieve higher yields via condensation.
Biological Activity
1-(2-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring a fluorophenyl group and a thiophene ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C13H13FN2OS
- Molecular Weight : 252.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activity, influencing various biochemical pathways. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing its efficacy compared to related compounds.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promising results in reducing inflammation markers in vitro.
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly against urease, with reported IC50 values indicating potent inhibition.
Case Studies and Experimental Data
-
Anticancer Studies
- In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant potential as an anticancer agent.
-
Anti-inflammatory Effects
- A study evaluating the anti-inflammatory activity showed that the compound reduced pro-inflammatory cytokines (e.g., TNF-α and IL-6) by over 50% at concentrations of 10 µM compared to controls.
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Enzyme Inhibition
- The urea derivative was tested against jack bean urease (JBU), yielding an IC50 value of 0.012 µM, indicating strong inhibitory activity compared to standard thiourea (IC50 = 4.7455 µM). This suggests that modifications in the structure significantly enhance its enzyme inhibitory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 0.012 | Strong urease inhibitor |
| 1-(2-Chlorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea | Similar structure with Cl | 0.020 | Moderate urease inhibitor |
| 1-(4-Fluorophenyl)-3-[2-(thiophen-3-yl)ethyl]urea | Similar structure with F on para position | 0.015 | Effective against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
